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Compound of Interest

Compound Name: Dimethyl 4-methoxyisophthalate

CAS No.: 22955-73-3

Cat. No.: B1581115 Get Quote

Executive Summary & Chemical Profile
Dimethyl 4-methoxyisophthalate (DM-4-MI) serves as a critical aromatic scaffold in the

synthesis of kinase inhibitors, liquid crystals, and functionalized polyesters.[1] Its value lies in

its asymmetric electronic environment: the presence of the electron-donating methoxy group at

position 4 creates a distinct reactivity differential between the ester at position 1 (para) and

position 3 (ortho).

This guide moves beyond generic "ester chemistry" to provide field-proven protocols for

selective hydrolysis, exhaustive reduction, and hydrazinolysis.[1]

Chemical Identity[1][2][3][4]
CAS: 1459-93-4[1]

IUPAC: Dimethyl 4-methoxybenzene-1,3-dicarboxylate[1]

Molecular Weight: 224.21 g/mol [1]

Key Feature: The 4-methoxy group acts as an Electron Donating Group (EDG), sterically

hindering the C3-ester and electronically deactivating both esters toward nucleophilic attack

compared to unsubstituted isophthalates.
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Reactivity Matrix & Strategic Pathways
The following diagram illustrates the three primary divergent pathways for DM-4-MI. Note the

specific conditions required to overcome the electronic deactivation caused by the methoxy

group.

Dimethyl 4-methoxyisophthalate
(DM-4-MI)

PATH A: Selective Hydrolysis
Target: Mono-methyl ester

 NaOH (1.0 eq)
THF/H2O, 0°C

PATH B: Exhaustive Reduction
Target: 4-Methoxy-1,3-benzenedimethanol

 LiAlH4 (Excess)
THF, Reflux

PATH C: Hydrazinolysis
Target: Dihydrazide Scaffold

 N2H4·H2O
MeOH, Reflux

Click to download full resolution via product page

Figure 1:Divergent synthetic pathways for DM-4-MI. Path A utilizes steric differentiation; Path B

and C require forcing conditions.

Protocol A: Regioselective Monohydrolysis
Objective: Isolate the mono-methyl ester.[1] Challenge: Preventing double hydrolysis to the di-

acid while ensuring reaction progress despite the deactivated esters. Mechanistic Insight: The

ester at C3 is sterically hindered by the ortho-methoxy group. The ester at C1 is para and

sterically accessible.[1] Therefore, controlled hydrolysis favors the 1-acid-3-ester product.[1]

Experimental Procedure (The Niwayama Modification)
This protocol adapts the semi-two-phase method which is superior to standard alcoholic

saponification for controlling stoichiometry.

Preparation: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (30 mL). The solution should be

clear.

Temperature Control: Cool the solution to 0°C in an ice bath. Critical: Low temperature

maximizes the rate difference between the first and second hydrolysis.
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Reagent Addition: Add 0.25 M aqueous NaOH (10 mmol, 40 mL, exactly 1.0 equivalent)

dropwise over 30 minutes.

Note: Do not use concentrated base.[1] High local concentrations promote di-acid

formation.[1]

Reaction: Stir vigorously at 0°C for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).

[1]

Endpoint: Disappearance of diester spot.[1] Appearance of mono-ester (major) and di-acid

(trace).[1]

Workup (Self-Validating):

Concentrate in vacuo to remove THF (aqueous layer remains).[1]

Extract the aqueous layer with Diethyl Ether (2 x 20 mL).[1] This removes unreacted

diester.

Acidify the aqueous layer to pH 2–3 with 1M HCl.[1]

Extract the precipitate with EtOAc (3 x 30 mL).

Dry (Na2SO4) and concentrate to yield the mono-ester.[1]

Data Summary: Hydrolysis Selectivity

Solvent System Temperature Mono-Ester Yield Selectivity Note

MeOH / H2O 25°C 55%
Significant di-acid

byproduct formed.[1]

THF / H2O 0°C 88%
High selectivity due to

phase behavior.

Protocol B: Exhaustive Reduction to Diol
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Objective: Synthesis of 4-methoxy-1,3-benzenedimethanol. Challenge: Aluminum emulsion

formation during workup ("The Gray Sludge"). Solution: The Fieser Workup is mandatory for

this substrate to ensure granular precipitates that filter easily.[1]

Experimental Procedure
Setup: Flame-dry a 250 mL RB flask. Flush with Argon.

Reagent: Suspend LiAlH4 (30 mmol, 1.14 g, 3.0 equiv) in anhydrous THF (40 mL). Cool to

0°C.[1][2][3]

Addition: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (15 mL). Add dropwise to the LAH

suspension.[1]

Observation: Gas evolution (H2) will occur.[1][4]

Reflux: Warm to room temperature, then reflux for 4 hours. The methoxy group deactivates

the esters, requiring thermal energy for completion.

The Fieser Quench (Critical Step):

Cool to 0°C.[1][2][3]

Add 1.1 mL Water (slowly).

Add 1.1 mL 15% NaOH.

Add 3.3 mL Water.

Mnemonic: 1 : 1 : 3 (Water : Base : Water) per gram of LAH.[1]

Isolation: Warm to RT and stir for 15 minutes. The gray precipitate will turn white and

granular.[1] Filter through Celite.[1]
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Reaction Mixture
(LiAlH4 + Product in THF)

Add x mL Water
(Quench excess Hydride)

Add x mL 15% NaOH
(Form Aluminate salts)

Add 3x mL Water
(Hydrate salts to granular solid)

Filter through Celite
(Filtrate = Pure Diol)

Click to download full resolution via product page

Figure 2:Standardized Fieser Workup protocol for LiAlH4 reductions to prevent emulsion

formation.

Protocol C: Hydrazinolysis (Heterocycle Precursor)
Objective: Formation of 4-methoxyisophthalodihydrazide.[1] Application: Key intermediate for

1,3,4-oxadiazole based kinase inhibitors.[1]

Experimental Procedure
Solvent Choice:Ethanol (Abs) is preferred over methanol to allow a higher reflux temperature

(78°C vs 65°C), necessary to overcome the deactivated ester reactivity.[1]

Reaction:

Dissolve DM-4-MI (10 mmol) in Ethanol (20 mL).
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Add Hydrazine Hydrate (80%) (100 mmol, 10 equiv). Excess is required to prevent

oligomerization.

Reflux: Heat to reflux for 6–8 hours.

Isolation:

Cool to room temperature.[1][5] The dihydrazide usually precipitates as a white solid.[1]

Filter and wash with cold ethanol.[1]

Yield expectation: >85%.[1]

Troubleshooting & Optimization (Senior Scientist
Notes)

Issue Probable Cause Corrective Action

Low Yield (Hydrolysis) Over-hydrolysis to di-acid.[1]

Reduce temperature to -5°C.

Ensure NaOH is added

dropwise. Switch to LiOH in

THF/Water (milder).

Emulsion (Reduction)
Improper quenching of

Aluminum salts.[1]

strictly follow the 1:1:3 Fieser

method. Do not add acid

during quench.[1]

Incomplete Reaction

(Hydrazinolysis)
Steric hindrance at C3 ester.[1]

Increase temperature (switch

solvent to n-Butanol, reflux

117°C) or use anhydrous

hydrazine.[1]

Starting Material Recovery
Poor solubility in aqueous

workup.[1]

DM-4-MI is lipophilic.[1] Ensure

organic extraction volume is

sufficient (use DCM if EtOAc

fails).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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